molecular formula C¹³C₂H₇NO₃ B1145769 L-Serine-2,3-13C2 CAS No. 89232-78-0

L-Serine-2,3-13C2

Cat. No.: B1145769
CAS No.: 89232-78-0
M. Wt: 107.08
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Description

L-Serine-2,3-13C2 is a labeled form of the amino acid L-serine, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This isotopic labeling is used to trace and study metabolic pathways and biochemical processes. The compound has the molecular formula HO13CH213CH(NH2)CO2H and a molecular weight of 107.08 g/mol .

Mechanism of Action

Target of Action

L-Serine-2,3-13C2 is an isotope-labelled form of L-Serine , a non-essential amino acid used in the biosynthesis of proteins . It plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .

Mode of Action

The interaction of this compound with its targets is similar to that of L-Serine. It is involved in the synthesis of purines and pyrimidines, acting as antibacterial/antifungal agents, as well as a proteinogenic compound .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, transforming the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is absorbed in the intestines and transported to the liver where it is metabolized . The ADME properties of this compound are expected to be similar to those of L-Serine.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of L-Serine. L-Serine is used in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine . It also plays a role in cell proliferation, growth, differentiation, and function .

Biochemical Analysis

Biochemical Properties

L-Serine-2,3-13C2 plays a crucial role in biochemical reactions. It interacts with enzymes such as 3-phosphoglycerate dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-serine biosynthesis . The interaction between this compound and these enzymes is essential for the production of amino acids like glycine and cysteine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound is involved in the production of L-serine, which is crucial for the cell’s metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds with PGDH, influencing the enzyme’s activity and thus regulating the biosynthesis of L-serine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like PGDH and serves as a precursor for the synthesis of the amino acids glycine and cysteine . These interactions can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serine-2,3-13C2 can be synthesized through a multi-step chemical process involving the incorporation of carbon-13 isotopes into the serine molecule. The synthesis typically starts with commercially available precursors labeled with carbon-13. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often requiring specialized equipment and conditions to handle the isotopes safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

L-Serine-2,3-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxo compounds, while reduction of the carboxyl group can produce alcohols .

Scientific Research Applications

L-Serine-2,3-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:

Comparison with Similar Compounds

L-Serine-2,3-13C2 is unique due to its specific isotopic labeling, which distinguishes it from other forms of serine. Similar compounds include:

These similar compounds are used in various research applications but differ in their labeling patterns, which can affect their utility in specific studies.

Properties

CAS No.

89232-78-0

Molecular Formula

C¹³C₂H₇NO₃

Molecular Weight

107.08

Synonyms

(-)-Serine-13C2;  (S)-2-Amino-3-hydroxypropanoic Acid-13C2;  (S)-Serine-13C2;  (S)-α-Amino-β-hydroxypropionic Acid-13C2;  1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2;  225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2;  225: PN: WO2009077864 SEQID:

Origin of Product

United States

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